![molecular formula C8H11NO2 B2981044 Ethyl 2-cyano-2-cyclopropylacetate CAS No. 42392-67-6](/img/structure/B2981044.png)
Ethyl 2-cyano-2-cyclopropylacetate
Overview
Description
Ethyl 2-cyano-2-cyclopropylacetate is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is used in research .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-2-cyclopropylacetate consists of a cyclopropyl group attached to a cyano group and an ethyl ester . The exact structure can be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications
Ethyl 2-cyano-2-cyclopropylacetate: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis Cyclization Mechanisms: Ethyl 2-cyano-2-cyclopropylacetate is utilized in organic synthesis, particularly in cyclization mechanisms. It can be employed as a starting material for the preparation of coumarins via Knoevenagel condensation, leading to products like coumarin-3-carboxylate ester or 3-cyancoumarin .
Colorant Synthesis Disperse Yellow 232: This compound has been used in the synthesis of colorants, such as disperse yellow 232, through reactions promoted by L-proline and oxalic acid .
Isocyanate Production: In the field of organic syntheses, Ethyl 2-cyano-2-cyclopropylacetate can be transformed into isocyanates, which are valuable intermediates in the production of various industrial products .
Spiro Indole Derivative Formation: The compound is also involved in the condensation reactions leading to spiro indole derivatives, which are significant in medicinal chemistry for their biological activities .
Medicinal Chemistry Drug Discovery: While direct applications in medicinal chemistry were not found in the search results, compounds like Ethyl 2-cyano-2-cyclopropylacetate often play a role in the synthesis of pharmaceuticals and are evaluated for their potential biological activities as part of drug discovery programs .
Material Science: Corrosion Inhibitors and LED Fabrication Although not directly related to Ethyl 2-cyano-2-cyclopropylacetate, similar compounds have been used as corrosion inhibitors and in the fabrication of light-emitting diodes (LEDs), indicating potential areas of application for this compound as well .
Mechanism of Action
Mode of Action
Ethyl 2-cyano-2-cyclopropylacetate is involved in cyclization mechanisms with other compounds such as salicylaldehyde . The condensation of ethyl cyanoacetate and salicylaldehyde can yield either coumarin-3-carboxylate ester or 3-cyancoumarin . The cyclization step controls the type of final substance, and hydroxyl attacking the cyano group is much easier than attacking carbonyl under acid condition .
Biochemical Pathways
It is known that the compound participates in cyclization reactions, which are key steps in many biochemical pathways .
Result of Action
Its involvement in cyclization reactions suggests it may play a role in the synthesis of complex organic compounds .
Action Environment
The action of Ethyl 2-cyano-2-cyclopropylacetate can be influenced by various environmental factors. For instance, both basic and acidic conditions are favorable for the Knoevenagel reaction, a key step in the compound’s interaction with salicylaldehyde
properties
IUPAC Name |
ethyl 2-cyano-2-cyclopropylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7(5-9)6-3-4-6/h6-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQEKBSGPOPLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-cyclopropylacetate |
Synthesis routes and methods
Procedure details
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